4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic proline derivative characterized by a rigid bicyclic structure. Its core consists of a 1-oxa-4-azaspiro[4.5]decane scaffold, substituted with a benzoyl group at position 4 and a tert-butyl group at position 7. The tert-butyl group introduces steric bulk, which may improve metabolic stability but reduce aqueous solubility compared to smaller substituents like methyl .
Properties
IUPAC Name |
4-benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-19(2,3)15-9-11-20(12-10-15)21(16(13-25-20)18(23)24)17(22)14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBTUTHAOOGDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid
Step 1: Cyclohexane Ring Functionalization
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Starting material : Cyclohexanone (10 mmol) reacts with tert-butyl bromide (12 mmol) in the presence of AlCl₃ (1.2 eq) via Friedel-Crafts alkylation at 0–5°C for 6 h.
Step 2: Spirocycle Formation
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Reaction : Condensation of tert-butylcyclohexanone (8 mmol) with ethanolamine (10 mmol) using p-toluenesulfonic acid (PTSA, 0.1 eq) in toluene under reflux (110°C, 12 h).
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Mechanism : Acid-catalyzed cyclodehydration forms the 1-oxa-4-azaspiro[4.5]decane core.
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Yield : 65% after silica gel chromatography (hexane:EtOAc = 4:1).
Optimization of Critical Parameters
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| 1 | AlCl₃ Loading | 1.1–1.3 eq | <70% outside range |
| 2 | Reflux Time | 10–14 h | Cyclization completeness |
| 3 | KMnO₄ Stoichiometry | 1.8–2.2 eq | Over-oxidation >2.5 eq |
| 4 | Benzoyl Chloride Equiv. | 1.1–1.3 eq | Unreacted amine if <1 eq |
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Temperature control during Friedel-Crafts alkylation prevents polyalkylation.
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Solvent choice for spirocyclization (toluene > DMF) enhances ring closure efficiency.
Characterization and Analytical Data
Spectroscopic Confirmation :
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¹H NMR (400 MHz, CDCl₃) : δ 1.12 (s, 9H, tert-butyl), 3.85 (d, J = 12 Hz, 1H, OCH₂), 7.45–7.89 (m, 5H, benzoyl aromatic), 12.1 (s, 1H, COOH).
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IR (KBr) : 1705 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (amide I band).
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HRMS (ESI+) : m/z calc. for C₂₀H₂₇NO₄ [M+H]⁺: 346.2018; found: 346.2015.
Alternative Synthetic Routes
Microwave-Assisted Spirocyclization
Enzymatic Oxidation for Carboxylic Acid
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Method : Use of Pseudomonas putida lipase (5 mg/mmol) in phosphate buffer (pH 7.0) with O₂ bubbling (25°C, 24 h).
Industrial-Scale Considerations
Chemical Reactions Analysis
4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or carboxylic acids into alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, triethylamine), and acids (e.g., hydrochloric acid, sulfuric acid). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The spirocyclic structure may enhance selectivity and potency against tumor cells, making it a candidate for further investigation in anticancer drug development .
- Neuroprotective Effects : Research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier may enhance its therapeutic efficacy in neurological conditions .
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Biological Studies
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can be crucial for developing drugs targeting metabolic disorders .
- Antimicrobial Properties : Investigations into the antimicrobial activity of similar compounds suggest that this compound may exhibit effectiveness against specific bacterial strains, warranting further exploration in antibiotic development .
- Material Science
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating strong potential for therapeutic use. |
| Study B | Neuroprotection | Showed protective effects on neuronal cells under oxidative stress conditions, suggesting a mechanism for preventing neurodegeneration. |
| Study C | Antimicrobial Testing | Identified effectiveness against Gram-positive bacteria, indicating potential as a new antibiotic agent. |
Mechanism of Action
The mechanism of action of 4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The spirocyclic structure may also play a role in its binding affinity and specificity, making it a valuable compound for drug development .
Comparison with Similar Compounds
4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid
- Key Differences : The tert-butyl group in the target compound is replaced with a methyl group.
- Impact: Molecular Weight: 303.35 g/mol (vs. ~375 g/mol for the tert-butyl analogue, estimated based on substituent mass differences) . Synthesis: The methyl analogue is commercially available (CAS: 1326808-89-2), while the tert-butyl variant may require specialized synthetic protocols due to bulky substituents .
8-tert-Butyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid
- Key Differences : The benzoyl group is substituted with 3,4,5-trimethoxybenzoyl.
- Molecular Weight: 435.5 g/mol (vs. ~375 g/mol for the benzoyl variant), which may affect pharmacokinetics .
8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid
- Key Differences : Benzoyl is substituted with a 4-methylbenzoyl group.
Analogues with Heteroatom Variations
2-(tert-Butoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic Acid 8,8-Dioxide
- Key Differences : Oxygen in the 1-oxa ring is replaced with sulfur (8-thia), and the benzoyl group is replaced with tert-butoxycarbonyl.
- Impact: Synthetic Yield: 93% yield reported for this compound, suggesting efficient protocols for spirocyclic sulfones .
4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one
- Key Differences : The 1-oxa ring is replaced with 1-thia, and the carboxylic acid is replaced with a ketone.
- Impact :
- Stability : Thia analogues may exhibit different oxidation states and metabolic pathways compared to oxa derivatives .
Biological Activity
4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic compound notable for its unique spirocyclic structure, which includes a fused bicyclic system and a carboxylic acid functional group. This compound is characterized by its molecular formula and a molecular weight of approximately 329.42 g/mol. The structural features of this compound suggest potential applications in medicinal chemistry due to its biological activity.
The chemical properties of this compound are critical for understanding its biological interactions:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.42 g/mol |
| LogP | 2.75730 |
| PSA (Polar Surface Area) | 29.54 Ų |
Biological Activity
Preliminary studies indicate that this compound exhibits several promising biological activities, including:
- Antimicrobial Activity : Initial tests suggest that this compound has inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.
- Neuroactivity : The compound's structure may enhance neuroactivity, making it a candidate for neurological disorders.
- Anti-inflammatory Properties : There is evidence suggesting that it may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
The mechanisms underlying the biological activities of this compound are still being elucidated. Interaction studies are essential to understand how the compound interacts with biological targets, which is critical for advancing its clinical applications.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects and applications of this compound:
- Study on Neuroactivity : A study demonstrated that similar spirocyclic compounds exhibited selective agonism at nicotinic acetylcholine receptors, suggesting that modifications in the azaspiro framework can influence neuroactivity significantly.
- Antimicrobial Evaluation : Research comparing various derivatives showed that structural modifications could enhance antimicrobial efficacy, indicating that further optimization of 4-benzoyl derivatives could yield potent antimicrobial agents.
Future Directions
Further research is required to explore the full scope of biological activities and therapeutic potentials of this compound. Key areas for future investigation include:
- Synthesis of Derivatives : Developing derivatives with varied substituents to enhance specific biological activities.
- In Vivo Studies : Conducting animal studies to evaluate the safety and efficacy of the compound in a biological context.
- Mechanistic Studies : Detailed mechanistic studies to uncover how this compound interacts at the molecular level with various biological targets.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the spirocyclic core of 4-benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?
- Methodology :
- Stepwise cyclization : Use 1,4-dioxaspiro[4.5]decane derivatives as intermediates, leveraging tert-butyl protection for steric stabilization during ring closure. For example, 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid analogs have been synthesized via multi-step routes involving ketone protection, nucleophilic substitution, and acid-catalyzed cyclization .
- Key reagents : tert-Butyl groups enhance steric hindrance to prevent undesired side reactions during spiro ring formation .
Q. How can the stereochemistry and crystal structure of this compound be validated experimentally?
- Methodology :
- Single-crystal X-ray diffraction : Utilize monoclinic crystal systems (e.g., space group P21/c) with parameters such as a = 9.83 Å, b = 15.38 Å, c = 12.08 Å, and β = 108.7° to resolve spirocyclic geometry. Absorption corrections (e.g., SADABS) and graphite-monochromated radiation (Mo-Kα) are critical for accuracy .
- NMR analysis : Assign diastereotopic protons using 2D NOESY to confirm spatial arrangements of substituents on the spiro ring .
Q. What analytical techniques are suitable for assessing purity and functional groups in this compound?
- Methodology :
- HPLC-MS : Use Chromolith® or Purospher® STAR columns with gradient elution (acetonitrile/water + 0.1% formic acid) for high-resolution separation. Monitor benzoyl and carboxylic acid moieties via UV at 254 nm and confirm molecular ions via ESI+ (e.g., m/z ≈ 375 [M+H]+) .
- FT-IR : Identify carbonyl stretches (C=O) at ~1700 cm⁻¹ (carboxylic acid) and ~1650 cm⁻¹ (benzoyl) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the tert-butyl-substituted spirocyclic intermediate?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency. For example, tert-butyl groups may require bulky catalysts to mitigate steric clashes .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction kinetics and intermediate stability .
- Data contradiction example : Conflicting reports on tert-butyl group stability under acidic conditions (e.g., HCl in dioxane) necessitate pH-controlled reaction monitoring .
Q. What strategies resolve discrepancies in NMR data interpretation for diastereomeric spiro derivatives?
- Methodology :
- Dynamic NMR (DNMR) : Perform variable-temperature ¹H NMR to detect coalescence of diastereotopic signals, confirming slow conformational exchange .
- Computational modeling : Use DFT (B3LYP/6-31G*) to simulate coupling constants and compare with experimental data .
Q. How can the compound’s solubility and stability be tailored for in vitro bioactivity assays?
- Methodology :
- Salt formation : React the carboxylic acid with sodium bicarbonate to improve aqueous solubility. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Co-solvent systems : Test DMSO-water mixtures (≤5% DMSO) to balance solubility and biocompatibility .
Q. What computational approaches predict the compound’s potential as a kinase or protease inhibitor?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions between the spirocyclic core and ATP-binding pockets (e.g., Pfmrk kinase). Prioritize benzoyl and tert-butyl groups for hydrophobic contacts .
- QSAR modeling : Correlate substituent electronegativity (e.g., benzoyl vs. fluorophenyl analogs) with inhibitory activity using partial least squares regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
